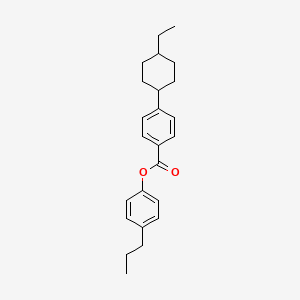

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

CAS No.: 104633-43-4

Cat. No.: VC3801347

Molecular Formula: C24H30O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104633-43-4 |

|---|---|

| Molecular Formula | C24H30O2 |

| Molecular Weight | 350.5 g/mol |

| IUPAC Name | (4-propylphenyl) 4-(4-ethylcyclohexyl)benzoate |

| Standard InChI | InChI=1S/C24H30O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h8-9,12-18,20H,3-7,10-11H2,1-2H3 |

| Standard InChI Key | CVZSOYGGKIMZOB-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |

| Canonical SMILES | CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₄H₃₀O₂) consists of three primary components:

-

A trans-4-ethylcyclohexyl group, which adopts a chair conformation to minimize steric strain.

-

A benzoate ester linkage, providing rigidity and planar geometry.

-

A 4-propylphenyl group, introducing alkyl chain flexibility for tunable phase transitions .

The trans configuration of the ethylcyclohexyl group ensures optimal packing in liquid crystalline phases, a feature critical for LCD performance .

Physical Properties

Key physicochemical parameters include:

The elevated Log Kow value indicates significant hydrophobicity, suggesting a propensity for bioaccumulation in lipid-rich tissues .

Synthesis and Industrial Production

Esterification Strategies

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is synthesized via acid-catalyzed esterification:

-

Reactants: 4-(trans-4-ethylcyclohexyl)benzoic acid and 4-propylphenol.

-

Catalysts: Sulfonated Starbons (mesoporous carbonaceous materials) show selectivity for trans-isomer retention, achieving yields >90% in cyclopentyl methyl ether (CPME) under microwave irradiation .

-

Green Metrics: Compared to traditional methods using toluene, CPME reduces process mass intensity (PMI) by 40% and eliminates azeotrope formation .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95.00% | 5 mg | 503.89 |

| Chemenu | 98% | 5 g | 421.00 |

| Crysdot | 98% | 5 g | 446.00 |

Pricing reflects the compound’s high manufacturing complexity and low production volume .

Environmental Persistence and Ecotoxicology

Persistence Metrics

Studies classify this compound as potentially persistent and bioaccumulative (P&B) based on:

-

Bioaccumulation Factor (BCF): >5,000, surpassing thresholds for regulatory concern .

-

Biodegradation: BIOWIN1 score <0.5, indicating resistance to microbial breakdown .

Ecotoxicological Profile

While acute toxicity data are scarce, structural analogs (e.g., 4-cyano-4′-pentylbiphenyl) exhibit:

-

Aquatic Toxicity: LC₅₀ <1 mg/L for Daphnia magna.

-

Cytotoxicity: Disruption of mitochondrial membranes in human cell lines at 10 μM .

Fluorinated analogs in the same class demonstrate endocrine-disrupting potential via upregulation of CYP1A4 and PDK4 genes, implicating metabolic interference .

Applications in Liquid Crystal Displays

Role in LCD Technology

The compound’s high dielectric anisotropy (Δε >5) and broad nematic phase range make it ideal for:

-

Twisted Nematic (TN) Displays: As a component of eutectic mixtures to reduce operating voltages.

-

Active-Matrix LCDs (AMLCDs): Enhances response times <10 ms at −20°C to 80°C .

Stability Considerations

The trans-cyclohexyl configuration confers:

-

Thermal Stability: Decomposition onset >300°C.

-

UV Resistance: Minimal photodegradation under 254 nm exposure for 500 hours .

Regulatory Status and Alternatives

Regulatory Gaps

Despite P&B classification, 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate remains unregulated under REACH or TSCA due to:

-

Data Deficiencies: No chronic toxicity or endocrine disruption studies.

Emerging Alternatives

Research focuses on non-fluorinated LCMs with reduced bioaccumulation potential:

-

Siloxane-Based Monomers: Log Kow <4.5, BCF <100.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume